3,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

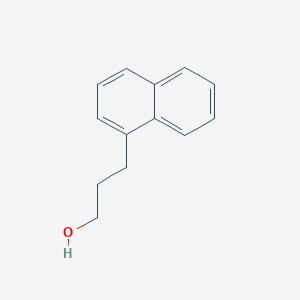

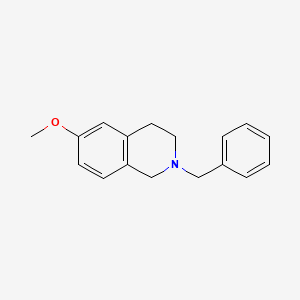

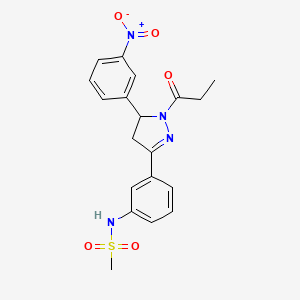

“3,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide” is a chemical compound with the molecular formula C20H22N2O4 and a molecular weight of 354.406. It has been mentioned in the context of being a potential anti-tauopathies agent .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide core with methoxy groups at the 3 and 5 positions of the benzene ring, and a 2-oxopiperidin-1-yl group attached to the 4 position of the benzene ring.Scientific Research Applications

Antipsychotic Agents and Dopamine Receptor Studies

A study by Högberg et al. (1990) focused on the synthesis and antidopaminergic properties of various benzamide derivatives, including compounds structurally related to 3,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide. These compounds were evaluated for their affinity for dopamine D2 receptors and their potential as antipsychotic agents. The research highlighted that certain benzamides could be highly suitable for investigating dopamine D-2 mediated responses, both in vitro and in vivo, due to their selective and potent binding affinity (Högberg et al., 1990).

Anti-Tubercular Activity

Nimbalkar et al. (2018) synthesized novel derivatives of benzamide, including structures similar to this compound, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds showcased potential as leads in the anti-tubercular drug discovery process, emphasizing the significance of the benzamide scaffold in developing therapeutic agents (Nimbalkar et al., 2018).

Cancer Stem Cell Targeting

A study by Bhat et al. (2016) on novel benzoyl-dihydropyrimidine derivatives, with structural similarities to this compound, evaluated their antitumor activity against cancer stem cells. The research highlighted the potential of these compounds in inhibiting cancer stem cell proliferation, demonstrating the versatility of benzamide derivatives in cancer research (Bhat et al., 2016).

Adipogenesis Suppression

Hwang et al. (2014) investigated the effects of a derivative of this compound on adipogenesis in 3T3-L1 cells. The compound was found to suppress hormone-induced differentiation of these cells, indicating its potential as an anti-obesity agent. This study showcases the application of benzamide derivatives in addressing obesity by modulating adipocyte differentiation (Hwang et al., 2014).

Electropolymerizable Monomers

Hsiao and Wang (2016) synthesized electropolymerizable monomers related to this compound, exploring their electrochemical properties for potential use in electrochromic and fluorescent polymer films. This research illustrates the application of benzamide derivatives in materials science, particularly in the development of functional polymer films with electrochromic and fluorescent properties (Hsiao & Wang, 2016).

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-11-14(12-18(13-17)26-2)20(24)21-15-6-8-16(9-7-15)22-10-4-3-5-19(22)23/h6-9,11-13H,3-5,10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDJZKVFXWVRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide](/img/structure/B2905221.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2905224.png)

![(2E)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2905227.png)

![N-[3-[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxypropyl]prop-2-enamide](/img/structure/B2905232.png)